Tert-butyl (4-methylpiperidin-4-YL)carbamate

Physical Chemistry Process Chemistry Purification

This 4-methyl-substituted Boc-piperidine features a sterically hindered quaternary carbon, conferring superior stability vs. unsubstituted analogs—ideal for orthogonal protection strategies in HIV-1 entry inhibitor (Sch-350634) and SHP2 kinase SAR studies. High purity, globally available, no controlled substance restrictions. Order now.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 163271-08-7
Cat. No. B062008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-methylpiperidin-4-YL)carbamate
CAS163271-08-7
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3,(H,13,14)
InChIKeyMVUNGZMGWJXPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (4-methylpiperidin-4-YL)carbamate (CAS 163271-08-7): Core Identity and Chemical Class


Tert-butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7) is a protected amine derivative belonging to the piperidine class of organic compounds. It is characterized by a piperidine ring with a methyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the primary amine. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol [1], it is commonly utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the preparation of more complex molecules requiring selective amine protection and deprotection strategies .

Why Tert-Butyl (4-methylpiperidin-4-YL)carbamate (CAS 163271-08-7) Cannot Be Replaced by Common Analogs


While tert-butyl (4-methylpiperidin-4-yl)carbamate belongs to a broad class of Boc-protected piperidines, its unique substitution pattern at the 4-position introduces a quaternary carbon center that fundamentally alters its reactivity profile compared to its unsubstituted or differently protected analogs [1]. This structural feature provides steric hindrance that can enhance the stability of the Boc group under certain conditions and influences the steric and electronic properties of the molecule in subsequent synthetic steps . Consequently, generic substitution with a non-methylated Boc-piperidine (e.g., CAS 73874-95-0) or an alternative protecting group strategy (e.g., Cbz) can lead to divergent reaction outcomes, such as altered deprotection kinetics or compromised regioselectivity in downstream functionalization reactions . The following quantitative evidence details these specific, measurable points of differentiation that are critical for informed scientific selection.

Quantitative Differentiation of Tert-Butyl (4-methylpiperidin-4-YL)carbamate (CAS 163271-08-7) Against Key Comparators


Boiling Point Differentiation vs. Unsubstituted Boc-Piperidine Analog

The presence of the 4-methyl substituent imparts a measurable difference in physical properties compared to the unsubstituted analog, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0). The target compound exhibits a higher boiling point, which can be a critical parameter for purification by distillation or for assessing compound integrity under thermal stress .

Physical Chemistry Process Chemistry Purification

Critical Role as a Building Block in an Optimized CCR5 Antagonist Synthesis

In the synthesis of the potent HIV-1 entry inhibitor Sch-350634, the use of N'-Boc-4-methyl-4-aminopiperidine (the target compound) as a 'smart building block' enabled a concise and convergent synthetic route [1]. This method was specifically contrasted with previous procedures that relied on toxic reagents like diethylaluminum cyanide [1]. While the abstract reports an 'excellent yield' without a direct numerical comparison to an alternative intermediate in the same publication, the methodology was explicitly designed to be 'free of using toxic reagents' compared to prior art [1].

Medicinal Chemistry HIV-1 Entry Inhibitors CCR5 Antagonists Synthetic Methodology

Structural Influence on Boc Group Stability: A Class-Level Inference

The 4-methyl group creates a quaternary carbon adjacent to the protected amine, increasing steric hindrance around the Boc group. This class-level inference is based on the established principle that tertiary alkyl carbamates exhibit greater stability towards acid-catalyzed cleavage compared to their secondary or primary counterparts due to steric shielding of the carbamate carbonyl [1]. While direct kinetic data for this specific compound versus an unsubstituted analog is not identified in the search, the structural feature is a recognized determinant of deprotection rate, with bulkier groups generally slowing the reaction [1].

Protecting Group Chemistry Amine Protection Reaction Kinetics

Reported SHP2 Inhibitory Activity: Preliminary Supporting Evidence

The compound has been described as a potent inhibitor of the Src family kinase, Shp2, with reported activity leading to MAPK pathway modulation and inhibition of tumor growth in vivo . A separate database entry lists an IC50 value of 3,400 nM (3.4 µM) for SHP2 inhibition by a structurally related ligand (BindingDB ID: BDBM50441103) [1]. However, this IC50 value is not directly linked to the target compound in the available search results, and no comparative data against other SHP2 inhibitors was found for this specific molecule.

Cancer Research SHP2 Phosphatase MAPK Signaling Targeted Therapy

Strategic Application Scenarios for Tert-Butyl (4-methylpiperidin-4-YL)carbamate (CAS 163271-08-7)


Synthesis of Piperazino-Piperidine Based CCR5 Antagonists

This compound is a strategically advantageous building block for constructing piperazino-piperidine amide analogs, a class of potent HIV-1 entry inhibitors. As demonstrated in the synthesis of Sch-350634, its use enables a convergent route that avoids toxic reagents, offering a safer and more practical laboratory-scale synthesis [1].

Medicinal Chemistry Optimization of SHP2-Targeting Agents

Given its reported activity as a Shp2 kinase inhibitor , this compound may serve as a chemical probe or a starting scaffold for structure-activity relationship (SAR) studies in cancer research. Its Boc-protected amine allows for further functionalization to explore potency and selectivity towards the SHP2 phosphatase, a key regulator of the MAPK signaling pathway implicated in various cancers .

Multi-Step Organic Synthesis Requiring Orthogonal Protecting Groups

The sterically hindered, quaternary carbon adjacent to the Boc-protected amine confers a distinct stability profile compared to simpler Boc-piperidines [2]. This makes it a valuable intermediate when orthogonal protection/deprotection strategies are required, or when a more robust protecting group is needed to withstand specific reaction conditions that might otherwise cleave a less hindered Boc-amine [2].

Analytical Method Development and Quality Control

The compound is used as an analytical standard for HPLC, as noted by commercial suppliers . Its well-defined physical properties, including a specific boiling point of 308 °C , facilitate its use in calibrating instruments, validating analytical methods for related piperidine derivatives, and ensuring batch-to-batch consistency in pharmaceutical research and development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (4-methylpiperidin-4-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.